5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Catalog No.
S524325
CAS No.
M.F
C24H40O3
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypr...

Product Name

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

IUPAC Name

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3

InChI Key

YNZFFALZMRAPHQ-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

solubility

Soluble in DMSO, not in water

Synonyms

3-(2-hydroxy-4-(1,1-dimethylheptyl)phenyl)-4-(3-hydroxypropyl)cyclohexanol, CP 55940, CP 56667, CP-55,940, CP-56,667, CP55,940, CP55940

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O

The exact mass of the compound 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol is 376.29775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, universally known as CP 55,940, is a highly potent, synthetic non-classical cannabinoid that functions as a full agonist at both canonical cannabinoid receptors. Originally developed in the 1970s, this bicyclic phenol derivative has become the premier pharmacological tool compound for endocannabinoid system research due to its sub-nanomolar to low-nanomolar affinity for both CB1 and CB2 receptors . Unlike endogenous cannabinoids, CP 55,940 exhibits exceptional chemical and metabolic stability in aqueous buffers, making it highly processable for extended in vitro assays [1]. Its equal affinity for both receptor subtypes, combined with its availability as a highly stable tritiated radioligand ([3H]CP 55,940), solidifies its role as the indispensable baseline material for high-throughput screening, competitive displacement assays, and receptor autoradiography workflows .

Substituting CP 55,940 with classical cannabinoids (e.g., Δ9-THC), endogenous ligands (e.g., Anandamide), or aminoalkylindoles (e.g., WIN 55,212-2) severely compromises assay standardization and reproducibility. Δ9-THC is only a partial agonist with significantly lower receptor affinity, failing to induce the maximal receptor activation required for robust functional baseline establishment . Anandamide and other endocannabinoids are highly susceptible to rapid enzymatic degradation by fatty acid amide hydrolase (FAAH), necessitating the co-administration of enzyme inhibitors that can introduce off-target artifacts into the assay environment [1]. Furthermore, while WIN 55,212-2 is a potent synthetic alternative, it exhibits a pronounced 14-fold selectivity for the CB2 receptor and binds to a distinct orthosteric pocket, stabilizing a different receptor conformation that is not directly comparable to the classical or non-classical cannabinoid binding states [2]. Consequently, generic substitution leads to skewed displacement curves, unstable baseline readouts, and incompatible signal transduction profiles.

Universal Non-Selective Affinity for Assay Standardization

CP 55,940 is critical for establishing universal baselines because it binds with exceptionally high, roughly equal affinity to both CB1 (Ki = 0.6–5.0 nM) and CB2 (Ki = 0.7–2.6 nM) receptors as a full agonist . In direct contrast, the classical cannabinoid Δ9-THC exhibits significantly lower affinity (Ki ~40 nM) and acts only as a partial agonist [1]. This 10- to 80-fold superiority in binding affinity ensures that CP 55,940 can fully saturate receptor populations at lower working concentrations, providing a more reliable and dynamic window for competitive displacement assays.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataCP 55,940: Ki = 0.6–5.0 nM (CB1), 0.7–2.6 nM (CB2)
Comparator Or BaselineΔ9-THC: Ki ~40 nM (CB1/CB2)
Quantified Difference10- to 80-fold higher affinity and equivalent CB1/CB2 binding
ConditionsIn vitro radioligand displacement assay using mammalian cell membranes

Procurement of CP 55,940 ensures a highly potent, non-selective baseline for screening novel cannabinoid ligands without the partial agonism confounding factors of THC.

Enzymatic Stability in Aqueous High-Throughput Assays

When utilizing endogenous cannabinoids like Anandamide (AEA) in in vitro assays, the compounds undergo rapid hydrolysis by amidases (e.g., FAAH), requiring the addition of serine protease inhibitors like PMSF to maintain effective concentrations [1]. As a synthetic bicyclic phenol, CP 55,940 lacks the vulnerable ethanolamide structure and is completely resistant to FAAH-mediated degradation [2]. This structural immunity allows CP 55,940 to maintain 100% stability in aqueous assay buffers over extended incubation periods at 30–37°C without the need for chemical stabilizers.

Evidence DimensionHydrolytic Stability in Assay Buffer
Target Compound DataCP 55,940: 100% stable (amidase resistant)
Comparator Or BaselineAnandamide (AEA): Rapidly degraded without PMSF/inhibitors
Quantified DifferenceElimination of the need for enzyme inhibitors during incubation
ConditionsIn vitro receptor binding and functional assays at 30–37°C

Eliminates the need for costly and potentially confounding enzyme inhibitors in high-throughput screening workflows, improving assay reproducibility.

Distinct Receptor Conformation Stabilization for Signal Profiling

CP 55,940 and the aminoalkylindole WIN 55,212-2 stabilize fundamentally different active states of the cannabinoid receptor. Plasmon waveguide resonance (PWR) spectroscopy demonstrates that binding of CP 55,940 to the human CB1 receptor induces a saturable rightward shift in the resonance minimum, whereas WIN 55,212-2 induces a leftward shift [1]. Furthermore, WIN 55,212-2 exhibits a 14-fold selectivity for CB2 driven by a specific interaction with the Phe5.46 residue, whereas CP 55,940's high affinity remains completely unaffected by mutations at this site [2].

Evidence DimensionReceptor Conformational Shift (PWR Spectroscopy)
Target Compound DataCP 55,940: Rightward spectral shift; independent of Phe5.46
Comparator Or BaselineWIN 55,212-2: Leftward spectral shift; CB2-biased via Phe5.46
Quantified DifferenceOpposite directional shift in PWR; lack of Phe5.46 dependence
ConditionsHuman CB1-myc-His6 receptor in proteolipid bilayers

Buyers investigating biased agonism or specific G-protein coupling pathways must procure CP 55,940 to access this distinct receptor conformation not achievable with aminoalkylindoles.

Strict Canonical Receptor Specificity in Radioligand Form

In complex biological matrices such as cancer cell lines, [3H]CP 55,940 provides superior canonical specificity compared to [3H]WIN 55,212-2. In human prostate cancer cell lines (PC-3 and DU-145), [3H]WIN 55,212-2 exhibits high-affinity binding to atypical, non-canonical sites that trigger off-target cytotoxicity [1]. In the exact same assays, [3H]CP 55,940 shows no specific binding to these non-canonical sites, confirming its strict fidelity to canonical CB1 and CB2 receptors [2].

Evidence DimensionCanonical Receptor Specificity
Target Compound Data[3H]CP 55,940: Strictly binds canonical CB1/CB2 receptors
Comparator Or Baseline[3H]WIN 55,212-2: Exhibits atypical non-canonical binding in cancer lines
Quantified DifferenceComplete absence of off-target binding in non-canonical CBR models
ConditionsRadioligand screening in PC-3 and DU-145 prostate cancer cell lines

Ensures that high-throughput screening and displacement assays strictly measure canonical CB1/CB2 activity without confounding off-target noise.

Universal Reference Standard for Cannabinoid Displacement Assays

Directly leveraging its equal, sub-nanomolar affinity for both CB1 and CB2, CP 55,940 is the preferred choice for calibrating competitive radioligand binding assays. It provides a reliable 100% displacement baseline against which novel, uncharacterized synthetic cannabinoids can be accurately measured .

High-Throughput Screening in FAAH-Rich Tissues

Because CP 55,940 is completely resistant to amidase and FAAH degradation, it is the required agonist for functional assays (e.g., [35S]GTPγS binding) in crude brain homogenates or liver tissues where endogenous ligands like Anandamide would rapidly degrade without the addition of disruptive enzyme inhibitors [1].

Biased Agonism and Signal Transduction Profiling

Driven by its unique ability to stabilize a distinct rightward-shifting receptor conformation compared to aminoalkylindoles, CP 55,940 is essential for researchers mapping specific G-protein coupling preferences, β-arrestin recruitment, and downstream MAPK/ERK signaling pathways in canonical cannabinoid models [2].

Canonical vs. Non-Canonical Receptor Differentiation

Due to its strict adherence to canonical CB1/CB2 targets and lack of binding to atypical sites found in certain cancer lines, CP 55,940 serves as the ideal negative control or differential probe when attempting to isolate and characterize novel, non-canonical cannabinoid-like receptors in oncology research [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

376.29774513 g/mol

Monoisotopic Mass

376.29774513 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KFY70972J5

MeSH Pharmacological Classification

Analgesics

Other CAS

83003-12-7

Wikipedia

CP_55,940

Dates

Last modified: 08-15-2023
1: Ward SJ, Dykstra LA. The role of CB1 receptors in sweet versus fat reinforcement: effect of CB1 receptor deletion, CB1 receptor antagonism (SR141716A) and CB1 receptor agonism (CP-55940). Behav Pharmacol. 2005 Sep;16(5-6):381-8. PubMed PMID: 16148442.
2: Sundram S, Copolov D, Dean B. Clozapine decreases [3H] CP 55940 binding to the cannabinoid 1 receptor in the rat nucleus accumbens. Naunyn Schmiedebergs Arch Pharmacol. 2005 May;371(5):428-33. Epub 2005 Jul 2. PubMed PMID: 15995876.
3: Norwood CS, Cornish JL, Mallet PE, McGregor IS. Pre-exposure to the cannabinoid receptor agonist CP 55940 enhances morphine behavioral sensitization and alters morphine self-administration in Lewis rats. Eur J Pharmacol. 2003 Mar 28;465(1-2):105-14. PubMed PMID: 12650839.
4: Dean B, Sundram S, Bradbury R, Scarr E, Copolov D. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use. Neuroscience. 2001;103(1):9-15. PubMed PMID: 11311783.

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